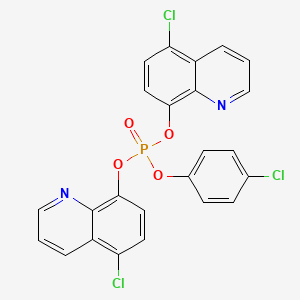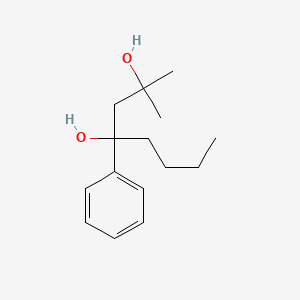
2-Methyl-4-phenyloctane-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenyloctane-2,4-diol is an organic compound characterized by the presence of two hydroxyl groups (-OH) attached to a carbon chain with a phenyl group. This compound is a type of diol, which means it contains two alcohol functional groups. The presence of the phenyl group adds aromatic properties to the compound, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyloctane-2,4-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) as oxidizing agents . The reaction typically proceeds under mild conditions, resulting in the formation of vicinal diols.
Industrial Production Methods
In industrial settings, the production of this compound may involve the hydrogenation of diketones or the use of other reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyloctane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing functional groups such as aldehydes and ketones.
Reduction: Reduction reactions can convert the diol into other alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide (OsO₄), potassium permanganate (KMnO₄), and periodic acid (HIO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and hydrogen gas (H₂) with palladium catalyst (Pd).
Substitution Reagents: Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-4-phenyloctane-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s diol structure makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyloctane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, making the compound a versatile intermediate in biochemical reactions. The phenyl group adds aromaticity, which can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,4-pentanediol: A similar diol with a shorter carbon chain and no phenyl group.
4-Ethyl-2,2-dimethyloctane: Another compound with a similar carbon backbone but different functional groups.
Uniqueness
2-Methyl-4-phenyloctane-2,4-diol stands out due to the presence of both hydroxyl and phenyl groups, which confer unique chemical and physical properties. The combination of these functional groups makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
84599-53-1 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-methyl-4-phenyloctane-2,4-diol |
InChI |
InChI=1S/C15H24O2/c1-4-5-11-15(17,12-14(2,3)16)13-9-7-6-8-10-13/h6-10,16-17H,4-5,11-12H2,1-3H3 |
InChI Key |
MYNZZWTWSHKWIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C)(C)O)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium](/img/structure/B14413198.png)

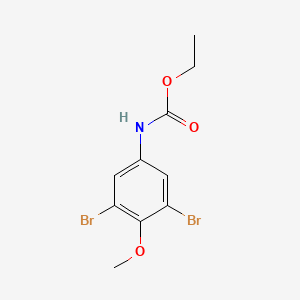
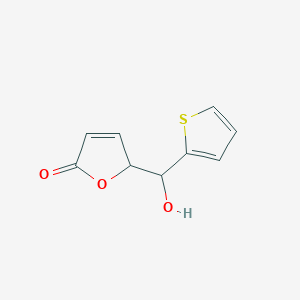
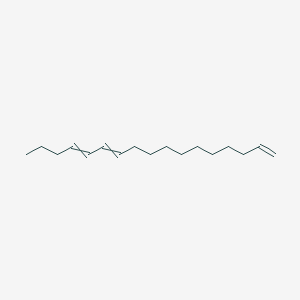

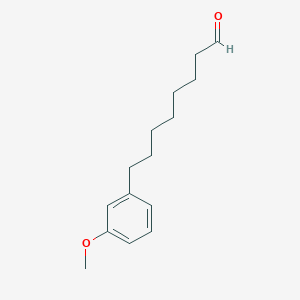
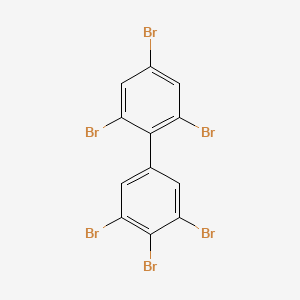
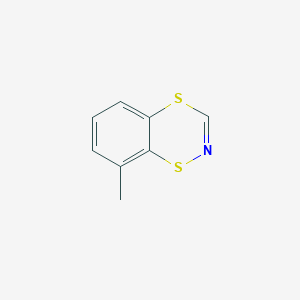
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
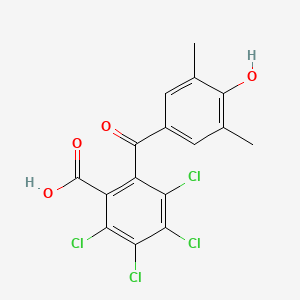

![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
